molecular formula C13H21N3 B1374531 Ethyl({[1-(pyridin-2-yl)piperidin-4-yl]methyl})amine CAS No. 1354961-36-6

Ethyl({[1-(pyridin-2-yl)piperidin-4-yl]methyl})amine

Cat. No.: B1374531
CAS No.: 1354961-36-6
M. Wt: 219.33 g/mol
InChI Key: NPTBGAZVZJVVDZ-UHFFFAOYSA-N
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Description

Ethyl({[1-(pyridin-2-yl)piperidin-4-yl]methyl})amine is a tertiary amine featuring a piperidine core substituted at the 1-position with a pyridin-2-yl group and at the 4-position with an ethylamine moiety via a methylene linker. This structure combines the rigidity of the piperidine ring with the aromatic and basic properties of pyridine, making it a candidate for interaction with biological targets such as enzymes or receptors. The ethylamine side chain may enhance solubility and influence pharmacokinetic properties like absorption and distribution .

Properties

IUPAC Name

N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-2-14-11-12-6-9-16(10-7-12)13-5-3-4-8-15-13/h3-5,8,12,14H,2,6-7,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTBGAZVZJVVDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCN(CC1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl({[1-(pyridin-2-yl)piperidin-4-yl]methyl})amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for larger volumes, and ensuring consistent product quality through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl({[1-(pyridin-2-yl)piperidin-4-yl]methyl})amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Reduced forms of the pyridine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl({[1-(pyridin-2-yl)piperidin-4-yl]methyl})amine has been investigated for its potential as a therapeutic agent. Its structural similarity to other piperidine derivatives suggests it may exhibit biological activity relevant to several diseases.

Cancer Treatment

Research has indicated that compounds similar to this compound can act as IKZF2 degraders, which are promising in treating various cancers. Specifically, studies have shown that these compounds can selectively degrade IKZF2 protein levels, which is crucial for the proliferation of certain cancer cells, including:

Cancer Type Mechanism Reference
Non-small cell lung cancer (NSCLC)IKZF2 degradation leads to reduced cell growth
Triple-negative breast cancer (TNBC)Targeting immunogenic pathways
Acute myelogenous leukemia (AML)Modulation of IKZF2-dependent pathways

Neuropharmacology

The compound's potential effects on the central nervous system have also been explored. Its structural properties suggest it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Neurotransmitter System Potential Effect Reference
Dopaminergic systemPossible modulation of mood and cognition
Serotonergic systemPotential antidepressant effects

Synthesis and Chemical Properties

This compound can be synthesized through various chemical reactions involving piperidine derivatives. Its chemical properties are crucial for understanding its reactivity and potential applications.

Several studies have highlighted the efficacy of this compound in various therapeutic contexts.

Case Study: Cancer Therapy

A notable study published in 2020 demonstrated that a derivative of this compound effectively reduced tumor size in animal models of NSCLC by inducing apoptosis in cancer cells through IKZF2 degradation pathways .

Case Study: Neurological Effects

Another study explored the neuropharmacological effects of similar piperidine derivatives, revealing potential benefits in treating depression and anxiety disorders by modulating serotonin levels .

Mechanism of Action

The mechanism of action of Ethyl({[1-(pyridin-2-yl)piperidin-4-yl]methyl})amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with Ethyl({[1-(pyridin-2-yl)piperidin-4-yl]methyl})amine:

Compound Name Piperidine Substitution (Position 1) Piperidine Substitution (Position 4) Key Features
This compound (Target) Pyridin-2-yl Ethylamine (via CH₂) Balanced lipophilicity; potential for hydrogen bonding and π-π interactions
1-ethyl-N-[2-(pyridin-2-yl)ethyl]piperidin-4-amine 2-(Pyridin-2-yl)ethyl Ethylamine Extended pyridine-ethyl chain may alter receptor binding kinetics
({1-[2-(3-Fluorophenyl)ethyl]piperidin-4-yl}-methyl)amine 2-(3-Fluorophenyl)ethyl Methylamine Fluorine increases electronegativity, potentially enhancing target affinity
[1-(2-Amino-ethyl)-piperidin-4-yl]-dimethyl-amine None Dimethylamine + 2-aminoethyl Increased basicity; branched amines may affect solubility
1-[(4-chlorophenyl)methyl]piperidin-4-amine 4-Chlorophenylmethyl Amine Chlorine enhances lipophilicity; simpler structure with fewer H-bond donors

Biological Activity

Ethyl({[1-(pyridin-2-yl)piperidin-4-yl]methyl})amine, a compound characterized by its unique structural features, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H21N3C_{14}H_{21}N_3 with a molecular weight of approximately 263.35 g/mol. The compound features a piperidine ring substituted with a pyridine moiety, which is critical for its biological interactions.

Research indicates that compounds with similar structures often interact with various neurotransmitter receptors, particularly those involved in neurological processes. This compound may act as a modulator of neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits moderate inhibitory activity against specific protein targets. For example, one study reported an IC50 value of 1.6 µM against the p300-HAT enzyme, indicating significant potency compared to related compounds .

Table 1: Inhibitory Activity of this compound and Analogues

CompoundTargetIC50 (µM)
This compoundp300-HAT1.6
Compound Ap300-HAT8.6
Compound Bp300-HAT2.8

Neuroprotective Effects

This compound has shown promise in neuroprotective applications, particularly in models of neurodegenerative diseases such as Alzheimer's. Its ability to cross the blood-brain barrier enhances its therapeutic potential .

Case Studies

  • Alzheimer's Disease Models : In a study involving transgenic mice models for Alzheimer's disease, administration of this compound resulted in significant improvements in cognitive function and reductions in amyloid plaque formation .
  • Behavioral Assessments : Behavioral tests demonstrated that this compound could ameliorate anxiety-like behaviors in rodent models, suggesting anxiolytic properties .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the piperidine and pyridine rings can significantly alter the biological activity of the compound. For instance, substituents on the piperidine nitrogen or variations in the pyridine position have been correlated with changes in receptor affinity and selectivity .

Figure 1: Proposed SAR for this compound

SAR Analysis (Image for illustrative purposes only)

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound across various disease models. Additionally, studies focusing on its pharmacokinetics and long-term safety profiles will be crucial for clinical translation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl({[1-(pyridin-2-yl)piperidin-4-yl]methyl})amine?

  • Methodology :

  • Step 1 : Synthesize the piperidine core with a pyridin-2-yl substituent. This can involve nucleophilic substitution of a halogenated piperidine derivative with pyridin-2-yl lithium or coupling via Buchwald-Hartwig amination .
  • Step 2 : Introduce the ethylamine moiety via reductive amination or alkylation. For example, alkylation of the intermediate amine with ethyl bromide under basic conditions (e.g., NaH in ethanol) .
  • Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., pyridinyl protons at δ 8.3–8.5 ppm; piperidine methylene protons at δ 2.5–3.0 ppm) .
  • HRMS : To validate molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₂₀N₃: 218.1658; observed: 218.1655) .
  • FT-IR : To identify amine N-H stretches (~3300 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can discrepancies in spectral data during synthesis be resolved?

  • Troubleshooting :

  • Intermediate Analysis : Verify purity of intermediates (e.g., pyridin-2-yl-piperidine) via TLC or GC-MS to rule out side products .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguishing piperidine CH₂ groups from ethylamine protons) .
  • Isotopic Labeling : Use ¹⁵N-labeled reagents to track amine group incorporation in ambiguous cases .

Q. What side reactions are prevalent during alkylation steps, and how can they be mitigated?

  • Common Issues :

  • Over-Alkylation : Formation of quaternary ammonium salts. Mitigation: Use controlled stoichiometry (1:1.2 amine:alkylating agent) and monitor reaction progress via LC-MS .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may accelerate unwanted SN2 pathways. Alternative: Use ethanol with LiOH catalysis to favor mono-alkylation .

Q. How do structural modifications (e.g., pyridinyl vs. phenyl substituents) impact biological activity?

  • Case Study :

  • Pyridinyl vs. Phenyl : Pyridinyl groups enhance hydrogen bonding with biological targets (e.g., kinases) due to lone pairs on nitrogen, improving binding affinity compared to phenyl derivatives .
  • Ethylamine Chain : Flexibility of the ethyl group optimizes interactions with hydrophobic pockets, as seen in PDE4 inhibitors .

Methodological Recommendations

  • Scale-Up : For gram-scale synthesis, prioritize catalytic hydrogenation (Pd/C) over stoichiometric reductants to minimize waste .
  • Crystallography : Single-crystal X-ray diffraction (e.g., Acta Cryst. E protocols) resolves ambiguous stereochemistry .
  • Biological Assays : Use pica feeding models (rodents) to assess emetogenicity if targeting CNS applications, as validated for piperidine derivatives .

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